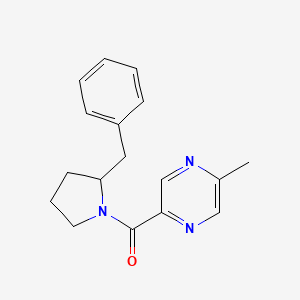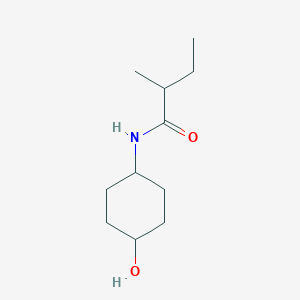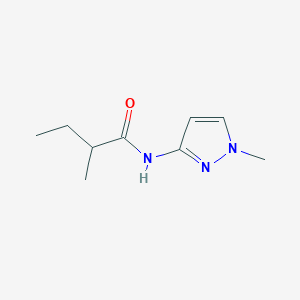
6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide, also known as MXC, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a pyridine derivative that has been shown to exhibit anti-inflammatory, neuroprotective, and anti-tumor properties.
Mécanisme D'action
6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide exerts its therapeutic effects through various mechanisms of action. It has been shown to activate the Nrf2/ARE signaling pathway, which is responsible for regulating the expression of various antioxidant and anti-inflammatory genes. 6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide also inhibits the NF-κB signaling pathway, which is responsible for regulating the expression of pro-inflammatory cytokines. In addition, 6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in regulating gene expression.
Biochemical and Physiological Effects:
6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. 6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide has also been shown to induce apoptosis in cancer cells, which can lead to tumor growth inhibition. In addition, 6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, 6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, such as neurodegenerative diseases, cancer, and diabetes. Another direction is to elucidate its mechanism of action, which can lead to the development of more effective therapeutic agents. Finally, more research is needed to optimize the synthesis method of 6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide and improve its solubility in water.
Méthodes De Synthèse
6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide can be synthesized through a multi-step process starting from the reaction of 2-methylpyridine with ethyl oxalyl chloride, followed by the reaction of the resulting compound with sodium hydride and 2-chloromethyltetrahydrofuran. The final step involves the reaction of the resulting compound with methylamine hydrochloride. The overall yield of the synthesis process is around 25%.
Applications De Recherche Scientifique
6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide has also been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. In addition, 6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide has been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-4-5-10(7-13-9)12(15)14-8-11-3-2-6-16-11/h4-5,7,11H,2-3,6,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGQJAIPWWCSGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(3-methylpiperidin-1-yl)methanone](/img/structure/B7492545.png)



![N-[1-(3,4-dichlorophenyl)ethyl]-1,5-dioxo-4-prop-2-enyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7492605.png)
![4-[[4-[1-(2-Bicyclo[2.2.1]heptanyl)ethylsulfamoyl]phenyl]carbamoyl]benzoic acid](/img/structure/B7492613.png)
![N-[1-(2-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492623.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide](/img/structure/B7492629.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492631.png)



